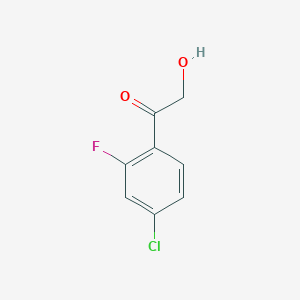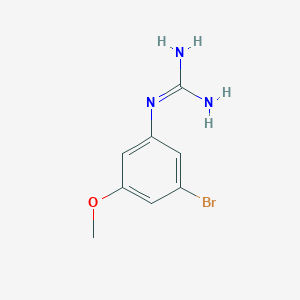![molecular formula C11H6BrF3N2O B13705320 5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)
5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the registry number MFCD33022656 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022656 involves a series of chemical reactions that require precise conditions to achieve the desired product. The preparation typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of MFCD33022656 is scaled up to meet demand. This involves optimizing the synthetic route to be cost-effective and efficient. The process may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and safety of the compound produced.
Chemical Reactions Analysis
Types of Reactions
MFCD33022656 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving MFCD33022656 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under controlled temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD33022656 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD33022656 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Properties
Molecular Formula |
C11H6BrF3N2O |
|---|---|
Molecular Weight |
319.08 g/mol |
IUPAC Name |
5-bromo-4-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrF3N2O/c12-10-9(16-8(5-18)17-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H,(H,16,17) |
InChI Key |
FOROCEGLMIOEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)

![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)


![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)





![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)


